molecular formula C8H10ClNO3S B1345210 2-Amino-5-chloro-4-ethylbenzenesulfonic acid CAS No. 88-56-2

2-Amino-5-chloro-4-ethylbenzenesulfonic acid

Cat. No.: B1345210
CAS No.: 88-56-2
M. Wt: 235.69 g/mol
InChI Key: DJOIZOKQHNHZPN-UHFFFAOYSA-N
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Description

2-Amino-5-chloro-4-ethylbenzenesulfonic acid is an organic compound with the molecular formula C8H10ClNO3S It is a derivative of benzenesulfonic acid, featuring an amino group at the 2-position, a chlorine atom at the 5-position, and an ethyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-chloro-4-ethylbenzenesulfonic acid typically involves the sulfonation of 2-Amino-5-chloro-4-ethylbenzene. The reaction is carried out using sulfuric acid or oleum as the sulfonating agent. The process involves heating the reactants under controlled conditions to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-chloro-4-ethylbenzenesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-5-chloro-4-ethylbenzenesulfonic acid finds applications in several scientific research areas:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-5-chloro-4-ethylbenzenesulfonic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfonic acid group enhances its solubility and reactivity. The chlorine atom may participate in halogen bonding, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-chloro-4-methylbenzenesulfonic acid
  • 2-Amino-5-chloro-4-ethylbenzenesulfonic acid
  • 2-Amino-5-chloro-4-methoxybenzenesulfonic acid

Uniqueness

This compound is unique due to the presence of the ethyl group, which influences its chemical reactivity and physical properties. This structural variation can lead to differences in solubility, stability, and interaction with other molecules compared to its analogs.

Properties

IUPAC Name

2-amino-5-chloro-4-ethylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO3S/c1-2-5-3-7(10)8(4-6(5)9)14(11,12)13/h3-4H,2,10H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOIZOKQHNHZPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1Cl)S(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6058972
Record name Benzenesulfonic acid, 2-amino-5-chloro-4-ethyl-
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Molecular Weight

235.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

88-56-2
Record name 2-Amino-5-chloro-4-ethylbenzenesulfonic acid
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Record name 2-Amino-5-chloro-4-ethylbenzenesulfonic acid
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Record name 2-Amino-5-chloro-4-ethylbenzenesulfonic acid
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Record name Benzenesulfonic acid, 2-amino-5-chloro-4-ethyl-
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Record name Benzenesulfonic acid, 2-amino-5-chloro-4-ethyl-
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Record name 2-amino-5-chloro-4-ethylbenzenesulphonic acid
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Record name 2-AMINO-5-CHLORO-4-ETHYLBENZENESULFONIC ACID
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